N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-4-30-20-6-5-7-21-22(20)25-24(31-21)27(11-10-26-12-14-29-15-13-26)23(28)19-16-17(2)8-9-18(19)3;/h5-9,16H,4,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOOSUNZFHXYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(C=CC(=C4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetcyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
It has been suggested that the compound may haveanti-inflammatory properties . This could be due to its potential ability to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Given its potential anti-inflammatory properties, it may affect thearachidonic acid pathway , which is involved in the production of prostaglandins and other inflammatory mediators.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound falls under the category of benzothiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula is with a molecular weight of 394.52 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N3O2S |
| Molecular Weight | 394.52 g/mol |
| CAS Number | 1203389-60-9 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective antibacterial and antifungal activities against various pathogens. For instance, N-(4-ethoxybenzo[d]thiazol-2-yl)-benzohydrazide displayed notable in vitro activity against strains of Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. A notable study demonstrated that derivatives of benzothiazole, including those similar to our compound, inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that these compounds could reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity
- Anticancer Activity Research
- Inflammation Study
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
Case Study:
A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing promising results for compounds with structural similarities to N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride .
Anticancer Activity
The potential anticancer properties of benzothiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF7).
Findings:
In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancerous cells, suggesting that modifications in the benzothiazole structure could enhance anticancer activity .
Preparation Methods
Heterocyclic Core Synthesis
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-amino-4-ethoxythiophenol with a carbonyl source. Patent describes analogous thiazole formations using 2-aminothiophenol derivatives reacted with aldehydes or ketones under acidic conditions. For the 4-ethoxy substitution, a protecting group strategy is employed:
- 4-Hydroxybenzo[d]thiazol-2-amine is first synthesized.
- Ethylation is performed using ethyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux, 6 hr | 78% | |
| Ethylation | EtBr, K₂CO₃, DMF, 80°C, 12 hr | 85% |
Side Chain Preparation: 2-Morpholinoethylamine
The morpholinoethylamine moiety is synthesized via reductive amination of morpholine with 2-chloroethylamine , followed by hydrogenation. Patent details a similar approach for generating aminoethyl side chains using Pd/C catalysis :
$$
\text{Morpholine} + \text{2-Chloroethylamine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Morpholinoethylamine} \quad
$$
Optimization Insights
- Solvent : Ethanol/water (9:1) improves miscibility.
- Catalyst Loading : 5% Pd/C achieves >90% conversion.
- Reaction Time : 8–12 hr at 50°C.
Amide Coupling and N-Alkylation
The benzamide is constructed through a two-step process:
Intermediate Formation: N-(4-Ethoxybenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide
2,5-Dimethylbenzoyl chloride is reacted with 4-ethoxybenzo[d]thiazol-2-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. Patent reports analogous amide couplings with yields exceeding 80% under inert atmospheres.
N-Alkylation with 2-Morpholinoethylamine
The secondary amine of the benzamide intermediate undergoes alkylation with 2-morpholinoethylamine using EDCl/HOBt coupling. Patent highlights the efficacy of EDCl/HOBt in facilitating N-alkylation without epimerization.
Critical Parameters
| Parameter | Optimal Value | Citation |
|---|---|---|
| Coupling Agent | EDCl/HOBt (1:1) | |
| Solvent | Anhydrous DCM | |
| Temperature | 0°C → RT, 24 hr |
Hydrochloride Salt Formation
The free base is treated with 1.0 M HCl in diethyl ether to precipitate the hydrochloride salt. Patent validates this method, achieving >95% purity after recrystallization from ethanol/ether.
Characterization Data
- Melting Point : 218–220°C (decomp.)
- ¹H NMR (DMSO-d₆): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.35–2.50 (m, 8H, morpholine), 3.70 (q, J=7.0 Hz, 2H, OCH₂), 6.85–7.90 (aromatic protons).
Process Optimization and Scale-Up Challenges
Yield Improvement Strategies
Impurity Profiling
Major impurities include:
- Unreacted 4-ethoxybenzo[d]thiazol-2-amine (≤0.5%)
- N-Oxide byproducts (≤0.2%)
Purification Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane/EtOAc (3:1 → 1:1) | 98.5% |
| Recrystallization | Ethanol/water (7:3) | 99.2% |
Analytical Characterization
Spectroscopic Validation
Stability Studies
| Condition | Degradation | Conclusion |
|---|---|---|
| 40°C/75% RH, 4 weeks | <2% | Stable in airtight containers |
| Aqueous pH 7.4, 37°C | 5% hydrolysis | Sensitive to prolonged aqueous exposure |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride?
- Methodology : Multi-step synthesis typically involves:
Friedel-Crafts acylation under solvent-free conditions to construct the benzothiazole core (Eaton’s reagent may be used as a catalyst) .
Amide coupling between the benzothiazole intermediate and a morpholinoethyl-substituted benzamide derivative, often employing reagents like EDC/HOBt in DMF .
Hydrochloride salt formation via treatment with HCl in methanol, followed by recrystallization for purification .
- Key Considerations : Monitor reaction progress via TLC and optimize reflux time (4–6 hours) to improve yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm, morpholino protons at δ ~3.4–3.7 ppm) and verify substitution patterns .
- X-ray crystallography : Use SHELXL for refinement to resolve hydrogen-bonding networks (e.g., N–H⋯N interactions in the thiazole ring) and validate stereochemistry .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .
Q. What in vitro assays are standard for preliminary biological activity screening?
- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .
- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Approach :
Cross-validate SHELXL-refined structures with DFT-optimized geometries to address discrepancies in bond lengths/angles .
Analyze intermolecular interactions (e.g., C–H⋯O/F hydrogen bonds) to explain packing anomalies .
Use Hirshfeld surface analysis to quantify non-covalent interactions contributing to crystal stability .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Model interactions with biological targets (e.g., PFOR enzyme) using AutoDock Vina, focusing on the benzamide moiety’s binding affinity .
- QSAR Studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using Hammett σ constants and ClogP values .
- MD Simulations : Assess conformational stability of the morpholinoethyl group in aqueous environments (AMBER force field) .
Q. How do solvent and catalyst choices impact synthetic yield and purity?
- Optimization Strategies :
- Replace ethanol with DMF in amide coupling to reduce side reactions (e.g., esterification) .
- Screen Lewis acids (e.g., ZnCl2 vs. Eaton’s reagent) for Friedel-Crafts acylation efficiency .
- Employ column chromatography (silica gel, CHCl3:MeOH gradient) to isolate hydrochloride salt with ≥95% purity .
Q. What mechanistic insights explain conflicting biological activity data across studies?
- Analysis :
- Compare MIC values against S. aureus strains with varying efflux pump expression to identify resistance mechanisms .
- Evaluate metabolic stability using hepatic microsome assays; rapid demethylation of the ethoxy group may reduce bioavailability in certain models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
